molecular formula C14H18N2O4 B2640257 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one CAS No. 1104729-22-7

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one

Cat. No.: B2640257
CAS No.: 1104729-22-7
M. Wt: 278.308
InChI Key: PQTUKFVPEQCLBS-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2,5-dimethoxybenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one typically involves the reaction of 2,5-dimethoxybenzoic acid with 3-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure optimal yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its full pharmacological potential .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(2,5-Dimethoxybenzoyl)-3-methylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-3-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9-13(17)15-6-7-16(9)14(18)11-8-10(19-2)4-5-12(11)20-3/h4-5,8-9H,6-7H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTUKFVPEQCLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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